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Compound of Interest

Compound Name: Paeciloquinone C

Cat. No.: B15614170 Get Quote

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological

Activity of a Potent Protein Tyrosine Kinase Inhibitor

Introduction
Paeciloquinone C is a naturally occurring anthraquinone derivative isolated from the fungus

Paecilomyces carneus.[1][2] As a member of the quinone family, it has garnered interest within

the scientific community for its notable biological activity. Specifically, Paeciloquinone C has

been identified as a potent and selective inhibitor of protein tyrosine kinases, including the v-abl

protein tyrosine kinase and the epidermal growth factor receptor (EGFR) protein tyrosine

kinase.[1] This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and known biological activities of Paeciloquinone C, intended for

researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties
Paeciloquinone C possesses a core anthraquinone structure, which is a tricyclic aromatic

quinone. The specific arrangement of hydroxyl and hydroxymethyl functional groups

contributes to its unique chemical and biological properties.

Table 1: Chemical Identifiers and Descriptors for Paeciloquinone C
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Identifier Value

IUPAC Name
1,3,6,8-tetrahydroxy-2-

(hydroxymethyl)anthracene-9,10-dione

Molecular Formula C₁₅H₁₀O₇

Canonical SMILES
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=

O)O)CO)O)O)O

InChI

InChI=1S/C15H10O7/c16-4-8-9(18)3-7-

12(14(8)21)15(22)11-6(13(7)20)1-5(17)2-

10(11)19/h1-3,16-19,21H,4H2

InChIKey JJYHRGDWAIFSGA-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Paeciloquinone C

Property Value

Molecular Weight 302.23 g/mol

Appearance Orange Solid

Melting Point >360°C

Solubility Soluble in Ethanol

XLogP3 1.7

Table 3: Spectroscopic Data for Paeciloquinone C

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)

Data not available in searched literature Data not available in searched literature

Biological Activity
Paeciloquinone C exhibits significant inhibitory activity against key protein tyrosine kinases

implicated in cancer development and progression.
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Table 4: In Vitro Biological Activity of Paeciloquinone C

Target Assay IC₅₀

v-abl protein tyrosine kinase Kinase Inhibition Assay 0.4 µM[1]

Epidermal Growth Factor

Receptor (EGFR) protein

tyrosine kinase

Kinase Inhibition Assay In the micromolar range[1]

Experimental Protocols
The following sections detail the methodologies for the fermentation of Paecilomyces carneus

to produce Paeciloquinone C, its subsequent isolation, and the assays used to determine its

biological activity. These protocols are based on the methodologies described in the initial

discovery of this compound.

Fermentation of Paecilomyces carneus
This protocol describes the cultivation of Paecilomyces carneus for the production of

Paeciloquinone C.
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Fermentation Workflow

Inoculation:
Paecilomyces carneus strain P-177

Seed Culture:
Shake flask culture

(e.g., 2-3 days, 27°C)

Transfer to
seed medium

Production Culture:
Fermenter with optimized medium

(e.g., 5-7 days, 27°C, aerated)

Inoculate production
fermenter

Harvest:
Separation of mycelium and culture broth

End of
fermentation

Click to download full resolution via product page

Fermentation workflow for Paeciloquinone C production.

Protocol Details:

Inoculum Preparation: A well-grown culture of Paecilomyces carneus (strain P-177) is used

to inoculate a seed culture medium in a shake flask.

Seed Culture: The seed culture is incubated for 2-3 days at approximately 27°C with shaking

to ensure vigorous growth.

Production Fermentation: The seed culture is then used to inoculate a larger production

fermenter containing an optimized fermentation medium. The fermentation is carried out for

5-7 days at 27°C with controlled aeration and agitation.
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Harvest: After the fermentation period, the culture broth is separated from the mycelium by

filtration or centrifugation. The culture filtrate, containing the secreted Paeciloquinone C, is

collected for extraction.

Isolation and Purification of Paeciloquinone C
This protocol outlines the extraction and purification of Paeciloquinone C from the culture

broth.
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Isolation and Purification Workflow

Culture Filtrate

Solvent Extraction:
(e.g., with ethyl acetate)

Crude Extract

Chromatography 1:
(e.g., Silica gel column)

Fraction Collection

Chromatography 2:
(e.g., Preparative HPLC)

Active fractions

Pure Paeciloquinone C

Click to download full resolution via product page

Isolation and purification of Paeciloquinone C.

Protocol Details:
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Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate. The

organic phase, containing Paeciloquinone C and other metabolites, is collected and

concentrated under reduced pressure to yield a crude extract.

Initial Chromatographic Separation: The crude extract is subjected to column

chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., a

hexane-ethyl acetate gradient).

Fraction Analysis: The collected fractions are analyzed for the presence of Paeciloquinone
C, typically using thin-layer chromatography (TLC) or analytical high-performance liquid

chromatography (HPLC).

Final Purification: Fractions containing Paeciloquinone C are pooled and further purified by

preparative HPLC to yield the pure compound. The purity is then confirmed by analytical

HPLC and spectroscopic methods.

Protein Tyrosine Kinase Inhibition Assay (v-abl and
EGFR)
The following is a representative protocol for assessing the inhibitory activity of

Paeciloquinone C against v-abl and EGFR tyrosine kinases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b15614170?utm_src=pdf-body
https://www.benchchem.com/product/b15614170?utm_src=pdf-body
https://www.benchchem.com/product/b15614170?utm_src=pdf-body
https://www.benchchem.com/product/b15614170?utm_src=pdf-body
https://www.benchchem.com/product/b15614170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Inhibition Assay Workflow

Prepare reaction mixture:
Kinase (v-abl or EGFR),

peptide substrate, ATP, MgCl₂

Add Paeciloquinone C
(or vehicle control)

Incubate at 37°C

Stop reaction

Quantify substrate phosphorylation
(e.g., using ³²P-ATP and autoradiography

or ELISA-based method)

Calculate IC₅₀

Click to download full resolution via product page

Workflow for protein tyrosine kinase inhibition assay.

Protocol Details:

Reaction Setup: The kinase reaction is performed in a buffer containing the purified protein

tyrosine kinase (v-abl or EGFR), a specific peptide substrate, ATP (adenosine triphosphate),

and magnesium chloride (MgCl₂).
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Inhibitor Addition: Paeciloquinone C, dissolved in a suitable solvent (e.g., DMSO), is added

to the reaction mixture at various concentrations. A control reaction with the solvent alone is

also prepared.

Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a

defined period to allow for substrate phosphorylation.

Reaction Termination: The reaction is stopped by the addition of a quenching agent, such as

a solution containing EDTA (ethylenediaminetetraacetic acid).

Quantification of Phosphorylation: The extent of substrate phosphorylation is quantified. This

can be achieved by various methods, including:

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive

phosphate into the peptide substrate by autoradiography or scintillation counting.

ELISA-based Assay: Using a phosphorylation-specific antibody to detect the

phosphorylated substrate.

IC₅₀ Determination: The concentration of Paeciloquinone C that inhibits 50% of the kinase

activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Mechanism of Action and Signaling Pathways
Paeciloquinone C exerts its biological effects by inhibiting the catalytic activity of protein

tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways that regulate

cell growth, proliferation, differentiation, and survival. By blocking the phosphorylation of

downstream substrates, Paeciloquinone C can disrupt these signaling cascades.

Given that Paeciloquinone C inhibits EGFR, it is plausible that it affects downstream pathways

such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt signaling pathways, which are

commonly activated by EGFR. Inhibition of these pathways can lead to cell cycle arrest and

apoptosis in cancer cells.
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Hypothetical Signaling Pathway Inhibition by Paeciloquinone C

Downstream Signaling

Paeciloquinone C

EGFR v-abl

RAS

PI3K

v-abl Substrates

RAF

MEK

ERK

Cell Proliferation,
Survival

Akt
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Hypothetical signaling pathway inhibition by Paeciloquinone C.

Pathway Description:
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This diagram illustrates the potential mechanism of action of Paeciloquinone C. By inhibiting

EGFR, Paeciloquinone C may block the activation of two major downstream signaling

cascades: the MAPK pathway (RAS-RAF-MEK-ERK) and the PI3K-Akt pathway. Similarly,

inhibition of the v-abl kinase would prevent the phosphorylation of its specific substrates. The

disruption of these pathways ultimately leads to the inhibition of cell proliferation and survival,

which are hallmarks of cancer. Further research is needed to fully elucidate the precise

molecular interactions and downstream effects of Paeciloquinone C.

Conclusion
Paeciloquinone C is a promising natural product with potent and selective inhibitory activity

against clinically relevant protein tyrosine kinases. Its unique chemical structure and biological

profile make it an interesting candidate for further investigation in the context of anticancer drug

discovery and development. The experimental protocols and mechanistic insights provided in

this technical guide serve as a valuable resource for researchers in this field. Future studies

should focus on elucidating the detailed molecular mechanisms of action, exploring its efficacy

in preclinical cancer models, and investigating potential synergistic effects with other

therapeutic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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